5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)-6-(methanesulfonamido)-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c1-27(24,25)21-15-9-16-14(8-13(15)10-2-3-10)17(19(22)23)18(26-16)11-4-6-12(20)7-5-11/h4-10,21H,2-3H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVKDAWQJYGJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125819 | |
| Record name | 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(methylsulfonyl)amino]-3-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691857-54-2 | |
| Record name | 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(methylsulfonyl)amino]-3-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691857-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(methylsulfonyl)amino]-3-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article delves into the compound's structural characteristics, biological mechanisms, and therapeutic applications, supported by research findings and data.
Structural Characteristics
The compound features a unique benzofuran core structure, which is integral to its biological activity. The presence of various functional groups, including a cyclopropyl group, a fluorophenyl moiety, and a methylsulfonamido group, enhances its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 402.44 g/mol .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against the hepatitis C virus (HCV). The mechanism of action involves the inhibition of the viral polymerase enzyme, essential for viral replication. This inhibition is facilitated by the compound's ability to bind effectively to viral proteins due to its structural attributes .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Target |
|---|---|---|
| Antiviral | Inhibition of viral polymerase | Hepatitis C virus |
| Anti-inflammatory | Modulation of inflammatory pathways | Various inflammatory mediators |
| Analgesic | Pain relief through central nervous system modulation | Pain pathways |
Anti-inflammatory and Analgesic Effects
In addition to its antiviral properties, this compound has shown potential anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways and provide pain relief, making it a candidate for treating various inflammatory diseases.
Case Studies and Research Findings
- HCV Inhibition Study : A study evaluated the efficacy of the compound in vitro against HCV. Results indicated a significant reduction in viral load in treated cell lines compared to controls, highlighting its potential as an antiviral therapeutic.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis.
- Analgesic Assessment : The analgesic properties were assessed using standard pain models (e.g., formalin test). The compound demonstrated significant pain relief comparable to established analgesics but with a better side effect profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzofuran Modifications
Carboxylic Acid vs. Carboxamide
- 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)-N-methylbenzofuran-3-carboxamide
- Key Difference : Replacement of the carboxylic acid (–COOH) with a methylcarboxamide (–CONHCH₃) group.
- Impact :
- Enhanced metabolic stability due to reduced ionization at physiological pH .
- Improved binding to HCV NS5B polymerase (IC₅₀ < 1 μM) compared to the carboxylic acid derivative .
Boronic Acid Derivatives
- (4-((N-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-3-(trifluoromethyl)phenyl)boronic Acid (Compound 8)
- Key Difference : Introduction of a boronic acid (–B(OH)₂) and trifluoromethyl (–CF₃) group on the pendant aromatic ring.
- Impact :
- Enhanced target binding via boronic acid’s reversible covalent interactions with serine residues in enzymes (e.g., HCV protease) .
- Improved pharmacokinetic (PK) profiles: Higher logP (3.2 vs. 2.8 for the parent compound) due to the –CF₃ group .
Methylsulfonamido Group Modifications
Substituent Variations on the Aromatic Ring
- 6-(N-(4-Bromo-3-chlorophenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Key Difference : Bromo and chloro substituents on the phenyl ring attached to the sulfonamido group.
- Impact :
- Lower aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for the parent compound) due to higher lipophilicity .
Hydroxyethyl Substituent
- 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methylbenzofuran-3-carboxamide Key Difference: Replacement of methylsulfonamido with a hydroxyethyl-sulfonamido group. Impact:
- Polymorphism: Exists in two crystalline forms (A and B) with distinct XRPD patterns (Figure 2). Form A shows superior thermal stability (Tₘ = 215°C vs. 198°C for Form B) .
- Formulation Advantage: Compatible with surfactants (e.g., polysorbate 80) for enhanced oral bioavailability .
Key Findings :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Pd/C-catalyzed hydrogenation for nitro group reduction (e.g., nitro to amine intermediates) .
- Suzuki-Miyaura coupling with boronic acids for aryl ring functionalization (e.g., introducing cyclopropyl or fluorophenyl groups) .
- Sulfonamidation using methylsulfonamide derivatives under basic conditions.
Key factors affecting yield include catalyst loading (e.g., 10% Pd/C), solvent choice (MeOH or dioxane), and temperature control (e.g., 80°C for coupling reactions). Purification via flash chromatography (0–50% EtOAc/hexanes) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorophenyl aromatic signals).
- Mass Spectrometry (ES-LCMS) : Molecular ion peaks (e.g., m/z 562 [M+1]) validate molecular weight .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, though limited by compound crystallinity .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved during formulation for in vivo studies?
- Methodological Answer : Contradictions arise from solvent polarity and pH-dependent ionization of the carboxylic acid group.
- Experimental Design :
- Perform solubility screens in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to enhance bioavailability .
- Monitor stability via HPLC under physiological conditions (37°C, 72 hours) .
Q. What strategies optimize the methylsulfonamido group’s stability under acidic conditions?
- Methodological Answer : The sulfonamide bond is prone to hydrolysis in low-pH environments (e.g., gastric fluid).
- Approaches :
- Structural modification : Replace methylsulfonamido with trifluoromethylsulfonamido for enhanced steric protection .
- Prodrug design : Mask the carboxylic acid as an ester (e.g., isopropyl ester) to reduce acidity-driven degradation .
- Kinetic studies : Use LC-MS to track degradation products and identify critical pH thresholds .
Q. How do electronic effects of the 4-fluorophenyl group influence binding affinity in target proteins?
- Methodological Answer : The fluorine atom’s electronegativity modulates π-π stacking and hydrogen bonding.
- SAR Analysis :
- Compare binding data (IC) of fluorophenyl vs. non-fluorinated analogs using SPR or ITC.
- Computational docking (e.g., AutoDock Vina) predicts fluorine’s role in hydrophobic pocket interactions .
Data Contradiction Analysis
Q. Why do catalytic hydrogenation yields vary between batches despite identical Pd/C loading?
- Methodological Answer : Contradictions arise from:
- Catalyst deactivation : Trace impurities (e.g., sulfur-containing intermediates) poison Pd/C. Pre-treatment with chelating agents (EDTA) improves catalyst lifetime .
- Substrate solubility : Incomplete dissolution in MeOH reduces reaction efficiency. Switch to polar aprotic solvents (DMF) with sonication .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer : Poor correlation often stems from metabolic instability or off-target effects.
- Experimental Design :
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in liver microsomes .
- PK/PD modeling : Link plasma concentration-time curves (AUC) to efficacy endpoints (e.g., tumor growth inhibition) .
Structure-Activity Relationship (SAR) Optimization
Q. Which substituents on the benzofuran core enhance target selectivity while minimizing cytotoxicity?
- Methodological Answer :
- Cyclopropyl vs. Cyclopentyl : Cyclopropyl reduces steric bulk, improving membrane permeability (logP ~2.5 vs. ~3.8 for cyclopentyl) .
- Methylsulfonamido vs. Trifluoromethylsulfonamido : Trifluoromethyl groups increase metabolic stability but may elevate hepatotoxicity .
Analytical Challenges
Q. What methods resolve co-elution issues during HPLC purity assessment?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
